trans-3-Hexene
Overview
Description
trans-3-Hexene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the substituents on either side of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. The molecular formula for this compound is C6H12 , and it is commonly used in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
The mode of action of this compound involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .
Pharmacokinetics
Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Alkynes: One common method to synthesize trans-3-Hexene involves the partial reduction of 3-hexyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-hexyne using palladium on calcium carbonate as a catalyst. This method is efficient and yields high purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Hexene can undergo oxidation reactions to form epoxides and diols.
Hydroxylation: Hydroxylation using osmium tetroxide results in the formation of trans-3-hexane-1,2-diol.
Hydrogenation: Complete hydrogenation of this compound yields hexane.
Common Reagents and Conditions:
Oxidation: mCPBA for epoxidation, osmium tetroxide for hydroxylation.
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Epoxidation: this compound oxide.
Hydroxylation: trans-3-Hexane-1,2-diol.
Hydrogenation: Hexane.
Scientific Research Applications
Chemistry: trans-3-Hexene is used as a starting material in the synthesis of various organic compounds, including unsaturated polyesters and oligomers .
Biology and Medicine: While specific biological applications are limited, this compound derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and as a monomer in polymer synthesis .
Comparison with Similar Compounds
trans-2-Hexene: Another trans isomer with the double bond located between the second and third carbon atoms.
cis-2-Hexene: The cis isomer of 2-Hexene, differing in the spatial arrangement of substituents around the double bond.
Uniqueness: trans-3-Hexene is unique due to its linear structure, which influences its reactivity and physical properties. Compared to its cis counterpart, this compound generally has a higher melting point and lower solubility in polar solvents .
Properties
CAS No. |
592-47-2 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
hex-3-ene |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZQDPJFUHLCOCRG-UHFFFAOYSA-N |
SMILES |
CCC=CCC |
Isomeric SMILES |
CC/C=C/CC |
Canonical SMILES |
CCC=CCC |
Key on ui other cas no. |
13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |
physical_description |
Liquid Colorless liquid with a mild odor; [CPChem MSDS] |
Pictograms |
Flammable; Health Hazard |
vapor_pressure |
165.0 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase this compound, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize this compound and its complexes. [, , ]
Q3: Can this compound be used as a starting material in catalytic reactions?
A5: Yes, this compound can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []
Q4: What is the role of this compound in olefin metathesis reactions?
A6: this compound can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []
Q5: How does the position of the double bond in hexene isomers affect their reactivity?
A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing this compound with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []
Q6: Have computational methods been used to study this compound?
A8: Yes, computational chemistry has been utilized to understand various aspects of this compound. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of this compound. []
Q7: What is the environmental fate of this compound?
A9: this compound, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.
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